molecular formula C11H13ClO B8554197 2-Cyclopropyl-2-(4-chlorophenyl)ethanol

2-Cyclopropyl-2-(4-chlorophenyl)ethanol

Cat. No. B8554197
M. Wt: 196.67 g/mol
InChI Key: MOMXRNROEBIAED-UHFFFAOYSA-N
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Patent
US04808762

Procedure details

This compound was prepared in a manner analogous to that of Step F, using 0.80 gram (0.0025 mole) of diastereomer (B) of (S)-N-[2-(4-chlorophenyl)-2-cyclopropylacetyl]-4-(1-methylethyl)-2-oxazolidinone (prepared in Example 3, Step E) and 0.30 gram (0.008 mole) of lithium aluminum hydride in 15 mL of tetrahydrofuran. The yield of stereoisomer (B) of 2-cyclopropyl-2-(4-chlorophenyl)ethanol was 0.45 gram as an oil.
Name
(S)-N-[2-(4-chlorophenyl)-2-cyclopropylacetyl]-4-(1-methylethyl)-2-oxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
2-cyclopropyl-2-(4-chlorophenyl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:20]2[CH2:22][CH2:21]2)[C:9](N2[C@@H](C(C)C)COC2=O)=[O:10])=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH:20]1([CH:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[CH2:9][OH:10])[CH2:22][CH2:21]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
(S)-N-[2-(4-chlorophenyl)-2-cyclopropylacetyl]-4-(1-methylethyl)-2-oxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(=O)N1C(OC[C@@H]1C(C)C)=O)C1CC1
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
2-cyclopropyl-2-(4-chlorophenyl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C(=O)N1C(OC[C@@H]1C(C)C)=O)C1CC1
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in a manner analogous to that of Step F

Outcomes

Product
Name
Type
Smiles
C1(CC1)C(CO)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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